molecular formula C8H9N5O2S2 B13096939 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide

Katalognummer: B13096939
Molekulargewicht: 271.3 g/mol
InChI-Schlüssel: ZPHCIRANUZXWAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated as a potential anticancer agent due to its ability to disrupt DNA replication.

Wirkmechanismus

The mechanism of action of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for anticancer and antimicrobial therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a thiadiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds .

Eigenschaften

Molekularformel

C8H9N5O2S2

Molekulargewicht

271.3 g/mol

IUPAC-Name

6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C8H9N5O2S2/c1-5-11-12-8(16-5)13-17(14,15)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)(H,12,13)

InChI-Schlüssel

ZPHCIRANUZXWAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CN=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.